2-Hydroxy-5-methylbenzaldehyde
Overview
Description
2-Hydroxy-5-methylbenzaldehyde is a compound that has been the subject of various studies due to its potential applications in different fields such as pharmaceuticals, materials science, and organic synthesis. The compound is characterized by the presence of a hydroxyl group and a methyl group on the benzene ring, which significantly influence its chemical behavior and properties.
Synthesis Analysis
The synthesis of derivatives of 2-hydroxybenzaldehyde has been explored in several studies. For instance, selective ortho-bromination of substituted benzaldoximes to produce substituted 2-bromobenzaldehydes involves a palladium-catalyzed C-H activation, with O-methyloxime serving as a directing group . Additionally, the synthesis of N-methyl-N'-2-hydroxybenzaldehyde acylhydrazones is achieved through N-methylation of Fe(III) complexes, which proceeds without concurrent O-methylation side reactions . Moreover, the synthesis of N-methyl- and N,N-dimethylcarbamates of hydroxybenzaldehyde acetals and mercaptals has been reported, with some compounds showing significant insecticidal activity .
Molecular Structure Analysis
The molecular structure of a derivative of 2-hydroxy-5-methylbenzaldehyde, specifically N-(2-hydroxy-5-methylphenyl), 2-hydroxybenzaldehydeimine, has been studied using X-ray analysis and semi-empirical quantum mechanical methods. The molecule is not planar and features intramolecular hydrogen bonds, which contribute to its photochromic properties .
Chemical Reactions Analysis
2-Hydroxy-5-methylbenzaldehyde can undergo various chemical reactions. For example, it can be involved in self-terminated cascade reactions that produce methylbenzaldehydes from ethanol, which are precursors for valuable chemicals like phthalic anhydride and terephthalic acid . Additionally, the compound can form complexes with metals, as seen in the synthesis of Ni(II) and Cu(II) complexes with thiosemicarbazone, which exhibit interesting sorption and magnetic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-hydroxy-5-methylbenzaldehyde and its derivatives have been extensively studied. The compound's derivatives exhibit a range of properties, including anticholinesterase and insecticidal activities . The compound's structure and spectroscopic properties have been elucidated, revealing insights into its nonlinear optical material properties, such as first and second-order hyperpolarizabilities, vibrational behavior, and potential energy surface scanning . Furthermore, molecular simulations using density functional theory have been conducted to understand the palladium-catalyzed hydrodeoxygenation of 2-hydroxybenzaldehyde, providing insights into reaction mechanisms and kinetic modeling .
Scientific Research Applications
1. Fluorescent pH Sensor
2-Hydroxy-5-methylbenzaldehyde has been used to create a probe that functions as a highly selective fluorescent pH sensor. This sensor shows a significant increase in fluorescence intensity within a specific pH range, making it valuable for studying biological organelles (Saha et al., 2011).
2. Production of Methylbenzaldehydes
In the conversion of bioethanol to value-added chemicals, 2-Hydroxy-5-methylbenzaldehyde is formed through sequential aldol condensations and subsequent reactions. This process is significant for synthesizing useful precursors like phthalic anhydride and terephthalic acid (Moteki et al., 2016).
3. Nonlinear Optical Material
2-Hydroxy-5-methylbenzaldehyde has been investigated for its nonlinear optical properties. Studies include the calculation of hyperpolarizabilities and exploring its effectiveness as an optical limiting material, indicating its potential in optical applications (Jayareshmi et al., 2021).
4. Synthesis of Chalcones
It is used in the synthesis of chalcones, which have been studied for their antibacterial activity. This involves the formation of chalcone derivatives from 2-Hydroxy-5-methylbenzaldehyde, demonstrating its role in producing compounds with potential biological activities (Hapsari et al., 2018).
5. Antitumor Activities
2-Hydroxy-5-methylbenzaldehyde has been used in the synthesis of molybdenum(VI) complexes, which exhibited high anticancer activities. This showcases its role in the development of potential therapeutic agents (Hussein et al., 2015).
6. Synthesis of Schiff Base Compounds
It is a component in the synthesis of Schiff base compounds which have applications in various fields, including catalysis and material science. These compounds exhibit diverse biological and chemical properties (Sumrra et al., 2018).
Safety And Hazards
Future Directions
Future research could explore the potential applications of 2-Hydroxy-5-methylbenzaldehyde in various fields. For instance, a study has used this compound to synthesize radiolabeling precursor desmethyl-PBR06 . Another study has used it to study the electroantennogram response of the vine weevil (Otiorhynchus sulcatus F.) to a broad range of volatile plant compounds .
properties
IUPAC Name |
2-hydroxy-5-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-2-3-8(10)7(4-6)5-9/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEIUTCVWLYZOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060625 | |
Record name | Benzaldehyde, 2-hydroxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-methylbenzaldehyde | |
CAS RN |
613-84-3 | |
Record name | 5-Methylsalicylaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Hydroxy-5-methylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 613-84-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97517 | |
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Record name | Benzaldehyde, 2-hydroxy-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 2-hydroxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylsalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Hydroxy-5-methylbenzaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZU8U5VYK2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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